LogP Reduction of ≥0.35 Units vs. N-Methylsuccinimide Confers Superior Aqueous Compatibility
1-(Azetidin-3-yl)pyrrolidine-2,5-dione exhibits a calculated LogP of −1.25 , which is at least 0.35 log units lower (more hydrophilic) than N-methylsuccinimide (XLogP3 = −0.9) . This difference is attributable to the presence of the azetidine secondary amine, which contributes both polarity and hydrogen-bonding capacity absent in the N-methyl analog. For context, a LogP shift of 0.35 units translates to an approximately 2.2-fold difference in octanol-water partition coefficient, a magnitude recognized as meaningful in lead optimization campaigns [1].
vs. N-Methylsuccinimide XLogP3 = −0.9
ΔLogP = −0.35 (more hydrophilic)
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = −1.25 |
| Comparator Or Baseline | N-Methylsuccinimide: XLogP3 = −0.9 |
| Quantified Difference | ΔLogP = −0.35 (target is more hydrophilic; ~2.2× lower octanol-water partitioning) |
| Conditions | Calculated LogP (Fluorochem) vs. XLogP3 (Boc Sciences); both are in silico estimates |
Why This Matters
Lower LogP values correlate with improved aqueous solubility and reduced non-specific protein binding, critical parameters for early-stage drug discovery and in vitro assay reproducibility.
- [1] Kukreja, G.; et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ChemMedChem 2023, 18, e202300347. View Source
